molecular formula C14H8O8S2 B081371 9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid CAS No. 14395-08-5

9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid

Cat. No. B081371
CAS RN: 14395-08-5
M. Wt: 368.3 g/mol
InChI Key: VNIFUVUQZVMDER-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is also known by its abbreviated name, DDAS, and is a derivative of anthracene. DDAS is a highly water-soluble compound and is commonly used as a dye for textiles and paper. However, recent studies have shown that DDAS has many more potential uses, especially in the field of biomedical research.

Mechanism Of Action

The mechanism of action of DDAS is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage to cells. DDAS has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.

Biochemical And Physiological Effects

DDAS has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against DNA damage, and improve cognitive function. DDAS has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DDAS in lab experiments is its high water solubility, which makes it easy to work with. DDAS is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using DDAS is its high cost and the complex synthesis process required to produce it.

Future Directions

There are many potential future directions for research on DDAS. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DDAS has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases.
Another area of interest is the use of DDAS as a fluorescent probe in biological imaging. Researchers are exploring new ways to use DDAS to label and track cells in vivo, which could have significant implications for the study of cellular processes and disease progression.
Finally, there is also interest in exploring the use of DDAS as a potential therapeutic agent for cancer. DDAS has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
In conclusion, DDAS is a highly versatile and promising compound that has many potential applications in scientific research. Its unique properties and potential therapeutic benefits make it an important area of study for researchers in a variety of fields.

Synthesis Methods

DDAS can be synthesized through a complex chemical process that involves the reaction of anthracene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form DDAS. The synthesis process is time-consuming and requires specialized equipment and expertise.

Scientific Research Applications

DDAS has many potential applications in scientific research. It has been shown to have antioxidant properties, which make it useful in the treatment of various diseases caused by oxidative stress. DDAS has also been studied for its potential use as a fluorescent probe in biological imaging. It has been shown to be highly effective in labeling and tracking cells in vivo.

properties

CAS RN

14395-08-5

Product Name

9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid

Molecular Formula

C14H8O8S2

Molecular Weight

368.3 g/mol

IUPAC Name

9,10-dioxoanthracene-1,7-disulfonic acid

InChI

InChI=1S/C14H8O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)

InChI Key

VNIFUVUQZVMDER-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O

Other CAS RN

14395-08-5

Origin of Product

United States

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